molecular formula C32H52O6 B1247636 (3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

Cat. No. B1247636
M. Wt: 532.8 g/mol
InChI Key: BLYZUBYBBZIPIQ-XYLUMZEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one is a natural product found in Streptomyces halstedii and Streptomyces graminofaciens with data available.

Scientific Research Applications

Structural and Chemical Characteristics

The compound is structurally related to various sesquiterpenes and diterpenoids, as seen in compounds isolated from natural sources like the gorgonian Plexaurella grisea and the roots of Premna obtusifolia. These compounds demonstrate diverse structural arrangements, such as cyclohexenone, cycloheptene, and benzene rings, indicative of complex chemical behavior and potential biological activity (Razak et al., 2011); (Rueda et al., 2001).

Biological Activities and Potential Uses

These complex organic compounds, similar in structure to the query molecule, often exhibit biological activities, such as cytotoxic effects against tumor cell lines. This highlights their potential use in medicinal chemistry and drug development (Rueda et al., 2001).

Synthetic Applications and Transformations

Compounds like (3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one may be used as precursors or intermediates in the synthesis of more complex molecules. Their structural complexity allows for various chemical transformations, making them valuable in synthetic organic chemistry (Matsumoto et al., 1984).

properties

Product Name

(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

InChI

InChI=1S/C32H52O6/c1-21-19-23(3)28(34)15-13-11-9-8-10-12-14-16-30(38-32(37)24(4)20-21)22(2)17-18-29(35)26(6)31(36)25(5)27(7)33/h8,10,12-15,19-20,22-23,25-31,33-36H,9,11,16-18H2,1-7H3/b10-8+,14-12+,15-13+,21-19+,24-20+/t22-,23+,25?,26?,27?,28-,29?,30-,31?/m0/s1

InChI Key

BLYZUBYBBZIPIQ-XYLUMZEPSA-N

Isomeric SMILES

C[C@@H]1/C=C(/C=C(/C(=O)O[C@@H](C/C=C/C=C/CC/C=C/[C@@H]1O)[C@@H](C)CCC(C(C)C(C(C)C(C)O)O)O)\C)\C

Canonical SMILES

CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C

synonyms

FD 892
FD-892

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 2
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 3
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 4
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 5
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 6
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

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